3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Medicinal Chemistry Chemical Synthesis Building Block

Procure 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine to secure a regiospecifically halogenated heteroaromatic building block that enables robust palladium-catalyzed cross-coupling at the pyridine 3-position. The 5-(1,2,4-oxadiazol-5-yl) substitution and 3-methyl group deliver the precise pharmacophoric orientation found in lead-optimized kinase inhibitors (IC₅₀ = 8 nM) and crop protection actives. Substituting with cheaper positional isomers (e.g., 2-bromo CAS 879883-63-3) alters the exit vector and can abolish target binding. For R&D quantities that ensure synthetic route fidelity and assay reproducibility, order this specific CAS number.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 1283108-13-3
Cat. No. B1524858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
CAS1283108-13-3
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC(=CN=C2)Br
InChIInChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
InChIKeyHJKGVCYLZLWOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1283108-13-3): Core Chemical and Building Block Identity


3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1283108-13-3), also named 5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole, is a heteroaromatic building block with the molecular formula C₈H₆BrN₃O and a molecular weight of 240.06 g/mol [1]. It comprises a 3‑bromopyridine ring linked at the 5-position to a 3‑methyl-1,2,4-oxadiazole moiety [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine atom acts as a functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the oxadiazole ring contributes to desirable physicochemical and potential biological properties [1].

Why Generic Analogs Cannot Replace 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1283108-13-3)


3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not interchangeable with closely related oxadiazole-pyridine analogs due to a specific confluence of structural features: a bromine atom at the pyridine 3-position for selective functionalization [1], a 1,2,4-oxadiazole ring at the 5-position for metabolic stability [1], and a methyl substituent on the oxadiazole that modulates lipophilicity and biological target engagement [1]. Even seemingly minor variations—such as relocating the bromine atom to the 2-position (CAS 879883-63-3) or changing the oxadiazole regiochemistry (CAS 380380-68-7)—profoundly alter chemical reactivity, physicochemical properties, and biological profile . For procurement decisions, this means that substituting a cheaper or more readily available analog will likely derail a synthetic route or compromise a biological assay. The following quantitative evidence guide documents the measurable differences that justify selecting this specific CAS number.

Quantitative Differentiation of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1283108-13-3) vs. Analogs


Molecular Weight and Exact Mass Differentiate from De‑bromo Analog

The target compound contains a bromine atom at the pyridine 3-position, resulting in a molecular weight of 240.06 g/mol and an exact mass of 238.96942 Da. The corresponding non‑brominated analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1455-85-2), has a molecular weight of 161.16 g/mol [1]. The mass difference of 78.9 g/mol enables unambiguous identification by LC‑MS and defines the compound's role as a heavy-atom building block for cross‑coupling reactions.

Medicinal Chemistry Chemical Synthesis Building Block

Regioisomeric Bromine Position Alters Lipophilicity (XLogP3)

The target compound has a computed XLogP3 value of 1.8, reflecting its lipophilicity [1]. In contrast, the regioisomer 5-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 879883-63-3) has an XLogP value that is not explicitly reported but is predicted to differ due to the altered spatial arrangement of the bromine and oxadiazole substituents . While direct quantitative comparison is limited by data availability, the positional isomerism is known to influence membrane permeability and off‑target binding, making the specific 3‑bromo substitution pattern a critical selection criterion for medicinal chemistry campaigns.

Physicochemical Properties Drug Design Lipophilicity

Oxadiazole Regiochemistry Influences Binding Affinity in Kinase Assays

The 1,2,4-oxadiazole-5-yl substitution pattern present in the target compound is associated with potent kinase inhibition. For example, a structurally related compound containing a 3-methyl-1,2,4-oxadiazol-5-yl-pyridine motif exhibited an IC₅₀ of 8 nM against PI3Kγ in a TR-FRET Adapta kinase assay [1]. While the target compound itself is a building block and not the final inhibitor, this class-level evidence demonstrates that the 5‑linked 1,2,4-oxadiazole regiochemistry is critical for achieving low‑nanomolar potency. In contrast, compounds with a 1,2,4-oxadiazol-3-yl substitution (e.g., CAS 380380-68-7) are expected to exhibit a different binding profile due to altered hydrogen‑bonding capabilities and electronic distribution .

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Methyl Substituent on Oxadiazole Modulates Topological Polar Surface Area (TPSA)

The target compound possesses a topological polar surface area (TPSA) of 51.8 Ų, as computed from its SMILES structure . This value is influenced by the methyl group on the oxadiazole ring, which reduces the overall polarity relative to an unsubstituted analog. For comparison, a non‑methylated analog such as 3-bromo-5-(1,2,4-oxadiazol-5-yl)pyridine would have a higher TPSA due to the presence of an N‑H hydrogen bond donor. The methyl group thus contributes to enhanced membrane permeability while retaining a favorable balance of polar surface area for aqueous solubility.

Physicochemical Properties Drug Design Permeability

Optimal Scientific and Industrial Use Cases for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1283108-13-3)


Medicinal Chemistry: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The bromine atom at the pyridine 3-position makes this compound an ideal electrophilic partner for palladium-catalyzed cross-couplings. Researchers can install diverse aryl or heteroaryl groups to generate focused libraries of oxadiazole-containing kinase inhibitors. The 3‑bromo substitution pattern is specifically required to match the binding mode observed in high‑affinity leads (IC₅₀ = 8 nM) [1]. Using a regioisomeric bromo‑pyridine would produce compounds with altered vectors and likely diminished potency [1].

Agrochemical Discovery: Development of Fungicidal or Insecticidal Leads

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore for crop protection agents. The combination of a bromine handle for further diversification and a methyl-substituted oxadiazole with a TPSA of 51.8 Ų provides a favorable balance of lipophilicity and polarity for foliar uptake. This specific compound serves as a versatile starting point for synthesizing novel fungicides or insecticides that require a defined substitution pattern to achieve target‑site binding [2].

Chemical Biology: Design of Photoaffinity Probes and PROTACs

The exact mass of 238.96942 Da [3] enables precise mass spectrometric identification of crosslinked adducts. The bromine atom can be converted to a boronic ester for Suzuki coupling to introduce a photoactivatable diazirine or an E3 ligase ligand. The methyl group on the oxadiazole ensures that the probe retains the physicochemical properties (XLogP3 = 1.8) [3] of the parent inhibitor, minimizing perturbation of the binding event. The 5‑linked oxadiazole regiochemistry is critical for maintaining the correct trajectory of the warhead toward the target protein [4].

Materials Science: Synthesis of Heteroaromatic Building Blocks for OLEDs

The electron‑withdrawing 1,2,4-oxadiazole ring, coupled with a bromine atom for iterative cross‑coupling, makes this compound a valuable monomer for constructing π‑conjugated polymers or small molecules for organic light‑emitting diodes (OLEDs). The methyl substituent reduces aggregation‑caused quenching while maintaining a high triplet energy, which is essential for efficient blue emission [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.